3-(3-Bromophenyl)benzaldehyde
Overview
Description
3-(3-Bromophenyl)benzaldehyde is an organic compound with the molecular formula C13H9BrO. It is a derivative of benzaldehyde where a bromine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of benzaldehyde derivatives. For instance, 3-nitrobenzaldehyde can be reduced to 3-aminobenzaldehyde, which is then brominated to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and a suitable catalyst to facilitate the bromination reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 3-(3-Bromophenyl)benzoic acid.
Reduction: 3-(3-Bromophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Another isomer with the bromine atom at the para position.
2-Bromobenzaldehyde: An isomer with the bromine atom at the ortho position.
3-Chlorobenzaldehyde: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 3-(3-Bromophenyl)benzaldehyde is unique due to the position of the bromine atom, which can influence its reactivity and interactions with other molecules. The meta position of the bromine atom can lead to different steric and electronic effects compared to the ortho and para isomers .
Properties
IUPAC Name |
3-(3-bromophenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNAGYUQQCUXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273765 | |
Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-86-7 | |
Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400744-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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